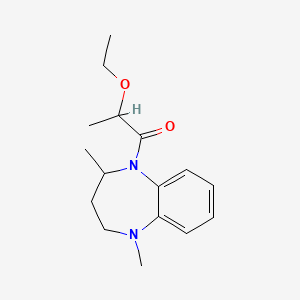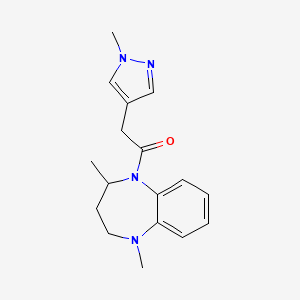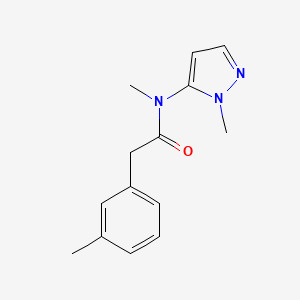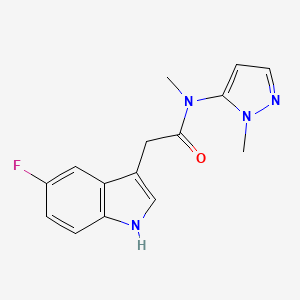![molecular formula C11H14N4S2 B7592791 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine, also known as MPTT, is a heterocyclic compound that has gained attention in scientific research for its potential medicinal properties. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine is not yet fully understood, but studies have shown that it interacts with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and physiological effects:
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine involves a multistep process that starts with the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride to form 1-methyl-4-pyrazolyl chloride. This intermediate is then reacted with 2-aminothiazole to form 4-(1-methylpyrazol-4-yl)-1,3-thiazole. Finally, thiomorpholine is added to the reaction mixture to form the desired product, 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine.
Wissenschaftliche Forschungsanwendungen
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has been studied for its potential applications in various fields of scientific research. One of the key areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
4-[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S2/c1-14-7-9(6-12-14)10-8-17-11(13-10)15-2-4-16-5-3-15/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOARPNOQYUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)

![2-Methyl-4-[[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole](/img/structure/B7592805.png)
![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)
